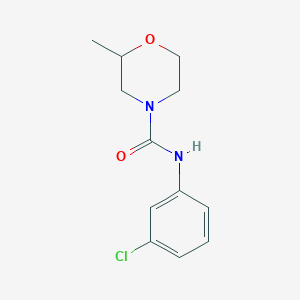
N-(3-chlorophenyl)-2-methylmorpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-2-methylmorpholine-4-carboxamide, also known as JNJ-1930942, is a chemical compound that has been extensively studied for its potential use in the treatment of various diseases. It belongs to the class of drugs called selective transient receptor potential vanilloid 1 (TRPV1) antagonists. TRPV1 is a receptor that is involved in the perception of pain, heat, and inflammation. JNJ-1930942 has been shown to have potential therapeutic benefits in the treatment of pain, itch, and other inflammatory conditions.
Mécanisme D'action
N-(3-chlorophenyl)-2-methylmorpholine-4-carboxamide works by blocking the TRPV1 receptor, which is involved in the perception of pain, heat, and inflammation. By blocking this receptor, N-(3-chlorophenyl)-2-methylmorpholine-4-carboxamide reduces the perception of pain and inflammation. It has also been shown to reduce itching by blocking the TRPV1 receptor in sensory neurons that are involved in the perception of itch.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-methylmorpholine-4-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to reduce the activity of nociceptive neurons, which are involved in the perception of pain. In addition, N-(3-chlorophenyl)-2-methylmorpholine-4-carboxamide has been shown to reduce the activity of pruriceptive neurons, which are involved in the perception of itch.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chlorophenyl)-2-methylmorpholine-4-carboxamide has several advantages and limitations for lab experiments. One of the advantages is that it has been extensively studied in preclinical models and has shown promising results in reducing pain, inflammation, and itching. Another advantage is that it is a selective TRPV1 antagonist, which means that it specifically targets the TRPV1 receptor without affecting other receptors. However, one of the limitations is that it has not been extensively studied in clinical trials, so its safety and efficacy in humans are not fully known.
Orientations Futures
There are several future directions for the study of N-(3-chlorophenyl)-2-methylmorpholine-4-carboxamide. One direction is to conduct more clinical trials to determine its safety and efficacy in humans. Another direction is to study its potential use in the treatment of other diseases such as inflammatory bowel disease and neuropathic pain. Additionally, more research is needed to fully understand the mechanism of action of N-(3-chlorophenyl)-2-methylmorpholine-4-carboxamide and its effects on other receptors and signaling pathways.
Méthodes De Synthèse
The synthesis of N-(3-chlorophenyl)-2-methylmorpholine-4-carboxamide is a multistep process that involves several chemical reactions. The starting material for the synthesis is 3-chloroaniline, which is first reacted with ethyl acetoacetate to form 3-chloro-N-ethyl-2-benzoxazolinone. This intermediate is then reacted with methylmorpholine to form N-(3-chlorophenyl)-2-methylmorpholine-4-carboxamide, the final product.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-2-methylmorpholine-4-carboxamide has been extensively studied for its potential therapeutic benefits in the treatment of various diseases. It has been shown to have potential applications in the treatment of pain, itch, and other inflammatory conditions. In preclinical studies, N-(3-chlorophenyl)-2-methylmorpholine-4-carboxamide has been shown to be effective in reducing pain and inflammation in various animal models. It has also been shown to be effective in reducing itching in animal models of pruritus.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-2-methylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-9-8-15(5-6-17-9)12(16)14-11-4-2-3-10(13)7-11/h2-4,7,9H,5-6,8H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWKMRGWCKSMST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,5-Dimethylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7492146.png)
![[4-(1H-indol-3-yl)piperidin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7492162.png)
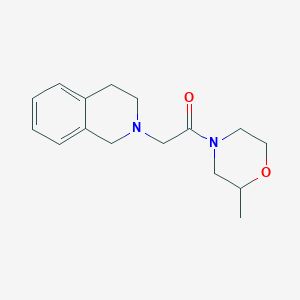
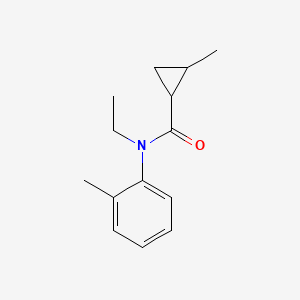
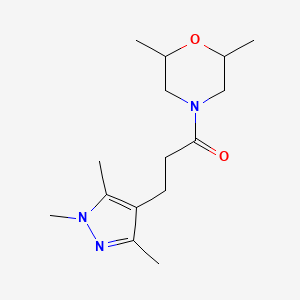
![1-[3-(1H-benzimidazol-2-yl)propyl]-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]urea](/img/structure/B7492186.png)
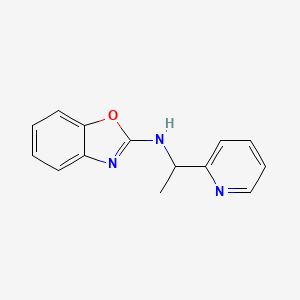
![1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-prop-2-ynylurea](/img/structure/B7492201.png)
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7492205.png)
![N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7492211.png)
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7492224.png)
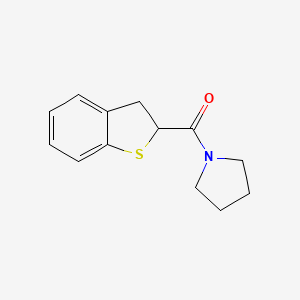

![N-[6-(dimethylamino)pyridin-3-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B7492242.png)